molecular formula C11H14O4 B13059804 5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one

5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one

Cat. No.: B13059804
M. Wt: 210.23 g/mol
InChI Key: STTJMQFZFMRYBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one is a chemical compound with a unique structure that includes a benzofuran ring fused with a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methoxy groups to aldehyde or carboxylic acid groups.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in organic synthesis or medicinal chemistry.

Scientific Research Applications

5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

    Dimethoxymethane: A related compound with similar functional groups but a simpler structure.

    5-Hydroxymethylfurfural: Shares the furan ring structure and is used in similar applications.

Uniqueness

5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one is unique due to its fused ring system, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and medicinal applications where other compounds may not be as effective.

Biological Activity

5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one (commonly referred to as DMBF) is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on the biological properties of DMBF, including its antioxidant, anticancer, and antimicrobial activities.

Chemical Structure and Properties

DMBF is classified under the benzofuran derivatives and has the molecular formula C11H14O4C_{11}H_{14}O_4. The structural features of DMBF contribute to its biological activities, particularly its ability to interact with various biological targets.

Antioxidant Activity

DMBF exhibits significant antioxidant properties. Studies indicate that it can scavenge free radicals effectively. For instance, in assays measuring radical scavenging activity (such as DPPH and ABTS), DMBF showed IC50 values comparable to well-known antioxidants. The antioxidant activity is attributed to its ability to donate electrons and stabilize free radicals, thus preventing oxidative stress in biological systems .

Table 1: Antioxidant Activity of DMBF

Assay TypeIC50 Value (mg/mL)
DPPH5.36
ABTS4.49
Beta-Carotene Bleaching37.51

Anticancer Activity

Research has demonstrated that DMBF possesses anticancer properties across various cancer cell lines. In vitro studies have shown that DMBF can induce apoptosis in human breast cancer (MCF-7) and colorectal carcinoma (CT26) cells. The mechanism involves mitochondrial membrane disruption leading to caspase activation (caspase-9 and caspase-3), promoting programmed cell death .

Case Study: MCF-7 Cell Line
In a study involving MCF-7 cells treated with varying concentrations of DMBF over 24 and 48 hours, results indicated a dose-dependent reduction in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM after 48 hours of treatment.

Antimicrobial Activity

DMBF has also been evaluated for its antimicrobial properties against a range of pathogens. In vitro tests reveal that it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that DMBF could serve as a potential candidate for developing antimicrobial agents.

Table 2: Antimicrobial Activity of DMBF

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The biological activities of DMBF can be attributed to its structural characteristics which allow it to interact with cellular components:

  • Antioxidant Mechanism : By donating hydrogen atoms or electrons, DMBF neutralizes reactive oxygen species (ROS), thus preventing cellular damage.
  • Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways highlights its role in cancer therapy.
  • Antimicrobial Mechanism : Disruption of bacterial cell membranes and interference with metabolic pathways are likely mechanisms behind its antimicrobial effects.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

5-(dimethoxymethyl)-6,7-dihydro-5H-1-benzofuran-4-one

InChI

InChI=1S/C11H14O4/c1-13-11(14-2)8-3-4-9-7(10(8)12)5-6-15-9/h5-6,8,11H,3-4H2,1-2H3

InChI Key

STTJMQFZFMRYBK-UHFFFAOYSA-N

Canonical SMILES

COC(C1CCC2=C(C1=O)C=CO2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.